Comparative Catalytic Efficiency: Triphenylantimony Diacetate vs. Dihalides in C-Phenylation
In palladium-catalyzed C-phenylation of methyl acrylate, triphenylantimony diacetate (Ph3Sb(OAc)2) delivers a yield of methyl cinnamate in the range of 70–150% with respect to the antimony(V) reagent [1]. This is in stark contrast to tetraphenylantimony derivatives (Ph4SbX), which exhibit lower activities and transfer only one phenyl group [2]. Furthermore, under comparable conditions, Ph3Sb(OAc)2 achieves a 62% yield in 3 hours, outperforming Ph3SbBr2 (<1% yield) and Ph3Sb(OCOCF3)2 (72% yield, 6 hours) [3]. The acetate ligand is crucial for achieving high yields in this transformation.
| Evidence Dimension | Catalytic C-phenylation yield |
|---|---|
| Target Compound Data | 62% yield (3 h); 70-150% yield range [1] |
| Comparator Or Baseline | Ph3SbBr2: <1% yield; Ph3SbF2: 93% yield (3 h); Ph4SbX: lower activity, one phenyl transferred [2] |
| Quantified Difference | Ph3Sb(OAc)2 yields >60x higher than Ph3SbBr2, but lower than Ph3SbF2 (62% vs 93%) |
| Conditions | Pd(OAc)2 catalyst, MeCN, 50 °C [1]; or Pd(OAc)2, CuCl2, 3-6 h [3] |
Why This Matters
The specific ligand set (acetate) provides a balance of reactivity and stability, making it a practical choice for C-C bond formation where extreme halide reactivity is undesirable.
- [1] Gushchin, A.V., Moiseev, D.V., Dodonov, V.A. Catalytic C-phenylation of methyl acrylate with triphenylantimony(v) dicarboxylates. Russian Chemical Bulletin, 2001, 50, 1291–1294. View Source
- [2] Dodonov, V.A., et al. Tetraphenylantimony carboxylates in the cascade Pd-catalyzed C-phenylation reaction of methyl acrylate in the presence of peroxide. Journal of Organometallic Chemistry, 2004, 689, 1423-1428. View Source
- [3] Wang, X., et al. Copper-and base-free Sonogashira-type cross-coupling reaction of triarylantimony dicarboxylates with terminal alkynes. Tetrahedron Letters, 2009, 50, 6293-6297. Table 1. View Source
